tert-Butylhydrazine

MOVPE Gallium Nitride Semiconductor

tert-Butylhydrazine is an alkyl-substituted hydrazine derivative characterized by a bulky tert-butyl group ((CH₃)₃C-) attached to one of the nitrogen atoms, imparting unique steric and electronic properties compared to smaller or unsubstituted hydrazines. As a hydrazine, it features a reactive N-N bond and nucleophilic nitrogen centers, making it a versatile intermediate in organic synthesis, but its specific substitution pattern dictates a distinct reactivity profile and application niche.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 32064-67-8
Cat. No. B1221602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylhydrazine
CAS32064-67-8
Synonymstert-butylhydrazine
tert-butylhydrazine monohydrochloride
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)(C)NN
InChIInChI=1S/C4H12N2/c1-4(2,3)6-5/h6H,5H2,1-3H3
InChIKeyMUQNAPSBHXFMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylhydrazine Procurement: Understanding this Bulky Hydrazine Building Block (CAS 32064-67-8)


tert-Butylhydrazine is an alkyl-substituted hydrazine derivative characterized by a bulky tert-butyl group ((CH₃)₃C-) attached to one of the nitrogen atoms, imparting unique steric and electronic properties compared to smaller or unsubstituted hydrazines [1]. As a hydrazine, it features a reactive N-N bond and nucleophilic nitrogen centers, making it a versatile intermediate in organic synthesis, but its specific substitution pattern dictates a distinct reactivity profile and application niche [2]. The compound is often utilized and procured as its hydrochloride salt (CAS 7400-27-3), a stable crystalline solid that simplifies handling and storage .

Why tert-Butylhydrazine Cannot Be Replaced by a Generic Hydrazine Analog


Substituting tert-Butylhydrazine with other hydrazine derivatives like methylhydrazine, phenylhydrazine, or unsubstituted hydrazine is not a trivial decision and can fundamentally alter experimental outcomes. The tert-butyl group's significant steric bulk and strong electron-donating inductive effect directly impact reaction kinetics, regioselectivity, and product stability . For instance, in metal-organic vapor phase epitaxy (MOVPE), using a tert-butyl analog instead of a methyl analog has been shown to drastically reduce carbon contamination in the final material, a critical performance metric [1]. This is not a simple substitution; it is a strategic choice based on the unique, quantifiable physical and chemical properties conferred by the tert-butyl substituent, which dictate its suitability for specific high-value applications in materials science, pharmaceutical synthesis, and radiochemistry.

Quantitative Performance Metrics for tert-Butylhydrazine in Specialized Applications


Reduced Carbon Incorporation in GaN Epilayers vs. Dimethylhydrazine Precursor

In the metal-organic vapor phase epitaxy (MOVPE) of gallium nitride (GaN), using tert-butylhydrazine (tBuHy) as the nitrogen source results in significantly lower carbon incorporation into the epilayer compared to using 1,1-dimethylhydrazine (Me2Hy) under identical growth conditions [1]. While the study does not provide a numerical percentage for carbon reduction, it explicitly states that 'low carbon incorporation was found in tBuHy-grown layers with respect to layers grown with Me2Hy under the same conditions,' highlighting a key performance advantage for high-purity semiconductor manufacturing [1].

MOVPE Gallium Nitride Semiconductor

Suitable Vapor Pressure for MOVPE vs. More Volatile Ammonia

tert-Butylhydrazine possesses a vapor pressure of 6.7 mbar at 20°C, which is deemed 'convenient for MOVPE applications' [1]. This contrasts sharply with the widely used nitrogen source, ammonia (NH₃), which is a gas at room temperature with a vapor pressure of ~8,580 mbar. The lower, more manageable vapor pressure of tert-butylhydrazine allows for easier and safer handling and more precise delivery of the precursor in MOVPE systems, a critical advantage for process control [1].

MOVPE Vapor Pressure Precursor

Defined Reactivity as a Nucleophile (Mayr Reactivity Parameters)

The nucleophilic reactivity of tert-butylhydrazine can be benchmarked using Mayr's reactivity parameters. For the derivative tert-butyl hydrazinecarboxylate, a nucleophilicity parameter (N) of 11.40 and a nucleophile-specific sensitivity parameter (sN) of 0.70 have been determined in acetonitrile (MeCN) [1]. In contrast, methylhydrazine in water has a significantly higher nucleophilicity parameter (N = 17.23) [2]. This quantifiable difference, driven by the steric bulk and electronic effects of the tert-butyl group, allows chemists to rationally select this reagent when a more controlled, less aggressive nucleophile is required for selective transformations.

Organic Synthesis Reactivity Nucleophilicity

Enhanced Stability and Handling via Hydrochloride Salt Form

tert-Butylhydrazine is most commonly procured and used in its hydrochloride salt form (CAS 7400-27-3). This is a white, crystalline solid with a melting point of 191-194 °C, whereas the free base is a liquid . The hydrochloride salt is described as enhancing the compound's stability and handling properties, making it a more practical reagent for a wide range of synthetic applications . This is a critical differentiator, as many alternative hydrazine derivatives are volatile, toxic liquids that require more stringent safety and storage protocols.

Handling Stability Procurement

tert-Butylhydrazine Procurement: Best Application Scenarios for tert-Butylhydrazine


High-Purity Semiconductor Manufacturing (MOVPE of GaN)

This is a premier application where the unique properties of tert-butylhydrazine (tBuHy) are critical. Its convenient vapor pressure (6.7 mbar at 20°C) facilitates safe and precise delivery in MOVPE systems, while its decomposition chemistry, which involves the formation of stable tert-butyl fragments, demonstrably leads to lower carbon contamination in GaN epilayers compared to methylated hydrazine alternatives [1]. For manufacturers aiming for high-purity, high-performance nitride semiconductors, tBuHy represents a technically superior, non-commodity nitrogen precursor.

Synthesis of Diacylhydrazine Insecticides

tert-Butylhydrazine is a key intermediate in the synthesis of commercially significant diacylhydrazine insecticides, a class of insect growth regulators (IGRs) that includes tebufenozide, halofenozide, methoxyfenozide, and chromafenozide [2]. Its specific structure is essential for the biological activity of these compounds, as the tert-butyl group is a structural feature common to these commercial agents. This is a well-established, high-volume industrial use case where substitution with a different hydrazine would fail to produce the target active ingredient.

Nuclear Fuel Reprocessing (Selective Reduction of Np(VI))

In radiochemistry, tert-butylhydrazine has been studied for the selective reduction of Neptunium(VI) to Neptunium(V) in nitric acid solutions, a crucial separation step in nuclear fuel reprocessing [3]. The kinetics of this reaction have been quantified, with an activation energy (E) of 761.3 ± 2.7 kJ/mole, and the rate constants have been correlated with Taft inductive constants, providing a predictive model for its reactivity within this class of compounds [3]. This specialized, high-stakes application underscores the compound's value where specific and predictable redox behavior is paramount.

Controlled Nucleophilic Substitution in Complex Organic Synthesis

For synthetic organic chemists, the quantifiable, moderate nucleophilicity of tert-butylhydrazine derivatives (Mayr N parameter ~11.40 for the carbazate) makes it a reagent of choice when high selectivity is required over high reactivity [4]. Its reactivity can be rationally benchmarked against more nucleophilic analogs like methylhydrazine (N = 17.23). This allows for predictable outcomes in reactions such as N-N exchange or the formation of pyrazole rings, which are common motifs in pharmaceutical candidates . The use of the stable hydrochloride salt further enhances its practicality in laboratory settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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